molecular formula C27H19ClF2N4O3 B10835278 2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide

2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide

Cat. No.: B10835278
M. Wt: 520.9 g/mol
InChI Key: CSOLVYOAIFCMHY-UHFFFAOYSA-N
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Description

“PMID28627961-Compound-31” is a synthetic organic compound known for its role as an irreversible inhibitor of Bruton’s tyrosine kinase. This compound is a novel 2,5-diaminopyrimidin-based analogue, which has shown a unique selectivity profile compared to other inhibitors .

Preparation Methods

The synthetic routes for “PMID28627961-Compound-31” involve multiple steps, including the formation of the 2,5-diaminopyrimidin core and subsequent functionalization to achieve the desired structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity. Industrial production methods may include large-scale synthesis using optimized reaction conditions and purification techniques to meet regulatory standards .

Chemical Reactions Analysis

“PMID28627961-Compound-31” undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

“PMID28627961-Compound-31” has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the inhibition of Bruton’s tyrosine kinase and its effects on various biochemical pathways.

    Biology: Employed in cellular assays to investigate the role of Bruton’s tyrosine kinase in cell signaling and immune response.

    Medicine: Explored as a potential therapeutic agent for diseases involving aberrant Bruton’s tyrosine kinase activity, such as certain cancers and autoimmune disorders.

    Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control processes

Mechanism of Action

The mechanism of action of “PMID28627961-Compound-31” involves the irreversible inhibition of Bruton’s tyrosine kinase. This inhibition occurs through covalent binding to the active site of the enzyme, preventing its activity and subsequent downstream signaling. The molecular targets and pathways involved include the inhibition of B-cell receptor signaling, which plays a crucial role in the proliferation and survival of B-cells .

Comparison with Similar Compounds

“PMID28627961-Compound-31” is unique compared to other similar compounds due to its selectivity profile and irreversible inhibition mechanism. Similar compounds include:

These comparisons highlight the uniqueness of “PMID28627961-Compound-31” in terms of its selectivity and mechanism of action.

Properties

Molecular Formula

C27H19ClF2N4O3

Molecular Weight

520.9 g/mol

IUPAC Name

2-(2-chloro-6-fluoroanilino)-N-[4-(2-cyclopropylethynyl)-3-fluorophenyl]-7,8-dihydro-3H-[1,4]dioxino[2,3-e]benzimidazole-5-carboxamide

InChI

InChI=1S/C27H19ClF2N4O3/c28-18-2-1-3-19(29)22(18)33-27-32-21-13-17(24-25(23(21)34-27)37-11-10-36-24)26(35)31-16-9-8-15(20(30)12-16)7-6-14-4-5-14/h1-3,8-9,12-14H,4-5,10-11H2,(H,31,35)(H2,32,33,34)

InChI Key

CSOLVYOAIFCMHY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C#CC2=C(C=C(C=C2)NC(=O)C3=CC4=C(C5=C3OCCO5)N=C(N4)NC6=C(C=CC=C6Cl)F)F

Origin of Product

United States

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